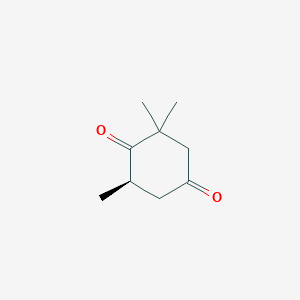
Levodione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levodione is a member of the class of cyclohexanones that is cyclohexane-1,4-dionecarrying a gem-dimethyl group at position 2 and an additional methyl substituent at position 6 (the R-enantiomer). It has a role as a bacterial metabolite. It derives from a cyclohexane-1,4-dione.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Applications
1.1 Enzymatic Synthesis of Levodione
This compound can be synthesized through the asymmetric reduction of ketoisophorone using various biocatalysts. A notable study identified a novel ene reductase (PaER) from Pichia angusta, which demonstrated high stereoselectivity (>99%) and efficiency in converting ketoisophorone to (R)-levodione. In engineered Escherichia coli cells, this biocatalytic process achieved a space-time yield of 460.7 g L−1 d−1, showcasing the potential for large-scale applications .
1.2 Microbial Reduction of this compound
Research has shown that several microorganisms can catalyze the stereoselective reduction of this compound to produce actinol. For instance, Corynebacterium aquaticum M-13 was identified as an effective strain for this purpose, highlighting the versatility of microbial systems in producing valuable chiral compounds .
Production of Carotenoids
This compound serves as an essential intermediate in the biosynthesis of carotenoids such as zeaxanthin and lutein. The enzymatic reduction processes involving this compound are critical for producing these pigments, which have significant nutritional and health benefits. Zeaxanthin, for example, is recognized for its role in eye health and protection against age-related macular degeneration .
2.1 Case Study: Carotenoid Synthesis
A patent describes a process for producing this compound using yeast strains such as Saccharomyces cerevisiae. This method highlights the efficiency of microbial fermentation processes in generating high-purity this compound, which is then utilized to synthesize carotenoids like zeaxanthin .
| Carotenoid | Source | Synthesis Method |
|---|---|---|
| Zeaxanthin | This compound | Enzymatic reduction from ketoisophorone |
| Lutein | This compound | Enzymatic pathways involving this compound |
Therapeutic Potential
Emerging research suggests that compounds derived from this compound may possess therapeutic properties. The carotenoids synthesized from this compound are known antioxidants and may play roles in reducing oxidative stress and inflammation .
3.1 Clinical Implications
Clinical studies have indicated that dietary supplementation with carotenoids like lutein and zeaxanthin can improve visual function and protect against ocular diseases. These findings underscore the potential health benefits associated with compounds derived from this compound .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(6R)-2,2,6-trimethylcyclohexane-1,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
HVHHZSFNAYSPSA-ZCFIWIBFSA-N |
SMILES |
CC1CC(=O)CC(C1=O)(C)C |
Isomerische SMILES |
C[C@@H]1CC(=O)CC(C1=O)(C)C |
Kanonische SMILES |
CC1CC(=O)CC(C1=O)(C)C |
Synonyme |
dihydrooxoisophorone DOIP cpd levodione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















